molecular formula C20H16F3N3O3 B2401967 Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-60-2

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2401967
CAS RN: 881941-60-2
M. Wt: 403.361
InChI Key: CCAUKIPEEGTNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that has been studied for its potential therapeutic properties . It exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, involves several steps. One common method is the Friedländer Synthesis, which involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents . Another method involves the decyanation of α-aminonitriles followed by [4 + 2] annulation with terminal alkynes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is complex, with a quinoline core and various functional groups attached. The quinoline core is a benzo-fused N-heterocycle, which is a common structure in many medicinal compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been known to exhibit antimalarial activity . The quinoline ring system is present in many compounds exhibiting a broad range of biological activities, including antimalarial properties .

Anticancer Activity

Quinoline derivatives have also been studied for their potential anticancer properties . The unique structure of the quinoline nucleus allows it to interact with various biological targets, making it a promising scaffold for the development of new anticancer drugs .

Antibacterial Activity

The antibacterial activity of quinoline derivatives is another area of interest in scientific research . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, including antibiotics .

Antifungal Activity

Quinoline derivatives have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory and Analgesic Activities

Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests that “Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate” could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Cardiovascular Activity

Quinoline derivatives have also been studied for their cardiovascular activity . This makes them potential candidates for the development of new cardiovascular drugs .

Central Nervous System Activity

Quinoline derivatives have been studied for their effects on the central nervous system . This suggests potential applications in the development of new drugs for neurological disorders .

Hypoglycemic Activity

Quinoline derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the development of new drugs for the treatment of diabetes .

Future Directions

Future research on Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. In particular, studies could investigate its effects on other types of cancer cells and its potential synergistic effects with other anticancer drugs .

properties

IUPAC Name

ethyl 4-(4-carbamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-2-29-19(28)15-10-25-16-9-12(20(21,22)23)5-8-14(16)17(15)26-13-6-3-11(4-7-13)18(24)27/h3-10H,2H2,1H3,(H2,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAUKIPEEGTNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

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